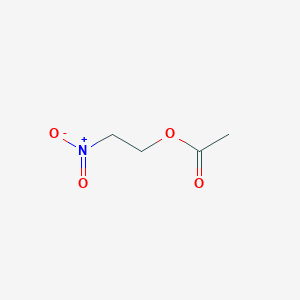
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester typically involves the esterification of 3-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
科学的研究の応用
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure with a fluorine atom substitution.
Methyl 3-(piperazin-1-yl)benzoate: Lacks the methyl group on the benzoate ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the presence of both a methyl group and a piperazine ring, which can confer specific chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a pharmaceutical intermediate.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 3-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-11(13(16)17-2)3-4-12(10)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChIキー |
PHWXZIFYNWVOLN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)
![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)


![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide](/img/structure/B8698057.png)


![2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8698080.png)


